甲基四嗪-PEG5-炔烃

描述

Methyltetrazine-PEG5-alkyne is a PEG derivative containing an alkyne group and a hydrophilic PEG spacer. This reagent enables simple and efficient incorporation of a tetrazine moiety onto antibodies, cysteine-containing peptides, and other thiol-containing molecules. The alkynes can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages.

科学研究应用

生物分子的位点特异性标记

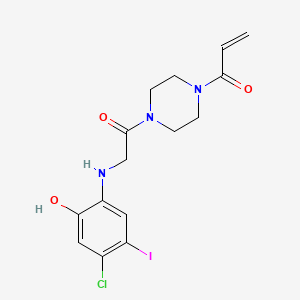

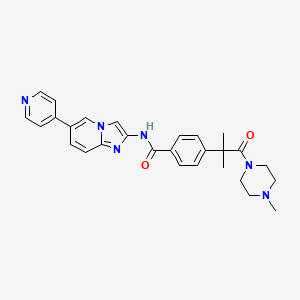

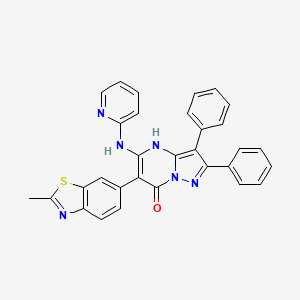

甲基四嗪-PEG5-炔烃用于生物分子的位点特异性标记 {svg_1}. 此过程涉及将可检测信号或功能基团连接到生物分子上的特定位点,该生物分子可以是蛋白质、DNA、RNA或合成聚合物。这使得研究人员能够跟踪生物分子在生物系统内的行为或相互作用。

抗体药物偶联物 (ADC) 的制备

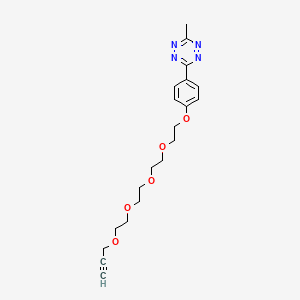

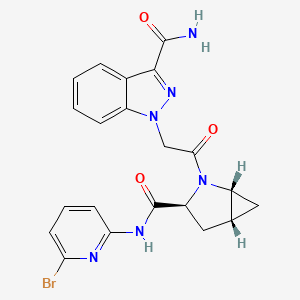

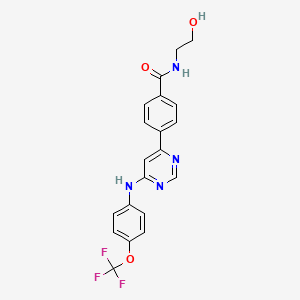

甲基四嗪-PEG5-炔烃的另一个重要应用是抗体药物偶联物 (ADC) 的制备 {svg_2}. ADC 是一类治疗剂,旨在靶向并杀死癌细胞,同时保护健康细胞。它们由与生物活性细胞毒(抗癌)药物连接的抗体组成。抗体专门针对癌细胞,将细胞毒药物直接递送到这些细胞。

靶向药物递送系统的开发

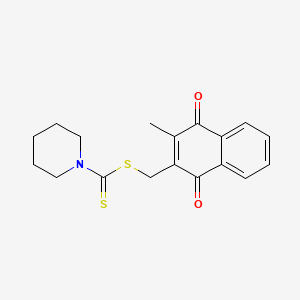

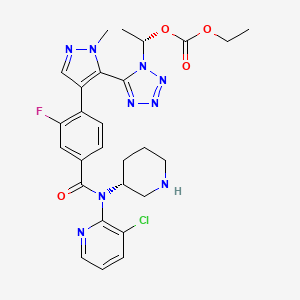

甲基四嗪-PEG5-炔烃还用于靶向药物递送系统的开发 {svg_3}. 这些系统旨在将药物直接递送到作用部位,减少副作用并提高药物的疗效。甲基四嗪-PEG5-炔烃中的炔烃基团可用于连接药物分子,而甲基四嗪基团可与生物系统中经反式环辛烯 (TCO) 功能化的实体发生反应,从而实现靶向递送。

作用机制

Target of Action

Methyltetrazine-PEG5-Alkyne is a bifunctional compound that features a methyltetrazine moiety and an alkyne functional group . The primary targets of this compound are biomolecules that contain strained alkenes and alkynes . These biomolecules play a crucial role in various biological processes, including cell signaling, metabolism, and gene expression.

Mode of Action

The compound interacts with its targets through inverse-electron demand Diels-Alder (IEDDA) reactions . This bioorthogonal click chemistry allows for rapid and selective conjugation to strained alkenes and alkynes . The result is a precise linkage between the compound and the target biomolecule .

Biochemical Pathways

The exact biochemical pathways affected by Methyltetrazine-PEG5-Alkyne depend on the specific biomolecules it targets. It’s commonly used in the synthesis of proteolysis targeting chimeras (protacs) . PROTACs are molecules that can degrade specific proteins within cells . They work by recruiting an E3 ubiquitin ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation .

Pharmacokinetics

The presence of a polyethylene glycol (peg5) linker in the compound suggests it may have improved solubility and bioavailability . PEGylation is a well-known strategy for enhancing the pharmacokinetic properties of therapeutic agents .

Result of Action

The conjugation of Methyltetrazine-PEG5-Alkyne to target biomolecules can result in the modulation of their function . When used in the synthesis of PROTACs, the result is the degradation of specific target proteins . This can have various downstream effects, depending on the role of the degraded protein in cellular processes .

Action Environment

The action of Methyltetrazine-PEG5-Alkyne can be influenced by various environmental factors. For instance, the efficiency of its conjugation reactions may depend on factors like pH and temperature . Moreover, the compound should be stored at -20°C to maintain its stability and avoid photodegradation .

属性

IUPAC Name |

3-methyl-6-[4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O5/c1-3-8-25-9-10-26-11-12-27-13-14-28-15-16-29-19-6-4-18(5-7-19)20-23-21-17(2)22-24-20/h1,4-7H,8-16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKPIEOTVXLRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)

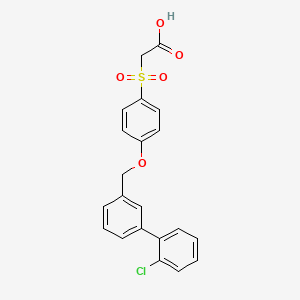

![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)